molecular formula C10H15NO5 B2807672 (2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid CAS No. 1808794-76-4

(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid

Cat. No.: B2807672
CAS No.: 1808794-76-4
M. Wt: 229.232
InChI Key: VGGGLWGQKBUEEY-SFYZADRCSA-N
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Description

(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid is a complex organic compound that features both morpholine and oxolane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid typically involves the coupling of morpholine derivatives with oxolane carboxylic acids. One common method includes the reaction of morpholine with oxolane-2-carboxylic acid under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The process typically includes steps like purification through crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets. The morpholine group can interact with enzymes or receptors, modulating their activity. The oxolane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with similar functional groups but lacking the oxolane ring.

    Oxolane-2-carboxylic acid: Contains the oxolane ring but lacks the morpholine group.

Uniqueness

(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid is unique due to the combination of morpholine and oxolane functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c12-9(11-3-5-15-6-4-11)7-1-2-8(16-7)10(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGGLWGQKBUEEY-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C(=O)N2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H]1C(=O)N2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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